molecular formula C17H13ClN2SD6.HCl B602439 Chlorpromazine-d6 Hydrochloride CAS No. 1228182-46-4

Chlorpromazine-d6 Hydrochloride

Cat. No. B602439
M. Wt: 361.37
InChI Key: FBSMERQALIEGJT-TXHXQZCNSA-N
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Description

Chlorpromazine-d6 Hydrochloride is the labelled salt of Chlorpromazine . It is primarily used to treat psychotic disorders such as schizophrenia . It is also used to treat severe behavior problems such as explosive, aggressive behavior and hyperactivity in children 1 to 12 years of age .


Molecular Structure Analysis

The molecular formula of Chlorpromazine-d6 Hydrochloride is C17D6H13ClN2S·HCl . It is a part of the phenothiazine class of antipsychotic drugs .


Chemical Reactions Analysis

Chlorpromazine-d6 Hydrochloride can be determined using automatic sequential injection analysis (SIA) with spectrometric or spectrofluorimetric detection . The determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product .


Physical And Chemical Properties Analysis

Chlorpromazine-d6 Hydrochloride is an off-white solid . It is stable and soluble, and it should be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Determination of Chlorpromazine Hydrochloride in its Pure and Dosage Forms

  • Summary of Application: Chlorpromazine Hydrochloride (CLPZ) is determined in tablet pharmaceutical preparations using a simple and sensitive spectrophotometric method .
  • Methods of Application: The method is based on the coupling reaction of the drug with diazonium salt (prepared from the reaction of sulphanilic acid with hydrochloric acid and sodium nitrite at 0-5°C in a basic medium of sodium hydroxide) to produce a pink color azo dye compound that can be absorbed at 526nm .
  • Results: The results obtained were highly accurate and precise with RSD%, Recovery%, Ere% and D.L being 0.9333, 101.045, 1.0457, and 0.1114 μg.ml-1 respectively. The linearity of the range was 2.0-100.0 μg.mL-1 .

2. Inhibition of SARS-CoV-2 Virus Nucleocapsid Protein

  • Summary of Application: Chlorpromazine has been shown to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Chlorpromazine in a laboratory setting to interact with the SARS-CoV-2 virus nucleocapsid protein .
  • Results: The results show that Chlorpromazine affects the activity of NF-κB and MEK/ERK signaling .

3. Phototoxicity Sensitivity Evaluation

  • Summary of Application: Chlorpromazine Hydrochloride is used in the evaluation of phototoxicity sensitivity using the Neutral Red Uptake (NRU) method for BALB/c 3T3, HaCaT, and HDFa cells in vitro .
  • Methods of Application: The NRU method is used to evaluate the phototoxicity of Chlorpromazine Hydrochloride on BALB/c 3T3 cells, HaCaT cells, and HDFa cells .
  • Results: The study provides a reference for cell line selection to optimize the existing in vitro evaluation method of 3T3 NRU phototoxicity .

4. Systemic Acquired Resistance Inducer Against Magnaporthe Oryzae in Rice

  • Summary of Application: Chlorpromazine Hydrochloride has been identified as a new systemic acquired resistance inducer against Magnaporthe oryzae in rice .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Chlorpromazine Hydrochloride in a laboratory setting to interact with Magnaporthe oryzae .
  • Results: The results of this application are not detailed in the source .

5. Sensitive Detection of Chlorpromazine Hydrochloride

  • Summary of Application: A novel ratiometric electrochemical sensor based on dual-monomer molecularly imprinted polymer and Pt/Co3O4 has been developed for the sensitive detection of Chlorpromazine Hydrochloride .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of a novel ratiometric electrochemical sensor .
  • Results: The results of this application are not detailed in the source .

6. Rapid Detection of Chlorpromazine Hydrochloride in Biological Sample

  • Summary of Application: A novel and rapid method has been developed to detect Chlorpromazine Hydrochloride in biological samples based on Surface Enhanced Raman Spectroscopy (SERS) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of SERS .
  • Results: The results of this application are not detailed in the source .

7. Internal Standard for Quantification

  • Summary of Application: Chlorpromazine-d6 (CPZ-d6) is used as an internal standard for the quantification of CPZ by GC- or LC-MS .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Chlorpromazine-d6 in a laboratory setting for quantification purposes .
  • Results: The results of this application are not detailed in the source .

8. Inhibition of SARS-CoV-2 Nucleocapsid-Mediated Induction of IL-6

  • Summary of Application: Chlorpromazine has been shown to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Chlorpromazine in a laboratory setting to interact with the SARS-CoV-2 virus nucleocapsid protein .
  • Results: The results show that Chlorpromazine affects the activity of NF-κB and MEK/ERK signaling .

Safety And Hazards

Chlorpromazine-d6 Hydrochloride is toxic if swallowed and fatal if inhaled . It is recommended not to breathe dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746836
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorpromazine-d6 Hydrochloride

CAS RN

1228182-46-4
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
M Maekawa-Matsuura, N Shimizu, Y Sakamaki, E Oya… - bioRxiv, 2023 - biorxiv.org
Antiemetic therapy is provided to patients with cancer to prevent chemotherapy-induced nausea and vomiting (CINV), based on the emetic risk of anticancer agents. However, …
Number of citations: 2 www.biorxiv.org
A Puntarić - 2020 - repozitorij.unizg.hr
Redovitu kontrolu prehrambenih proizvoda, uz korištenje adekvatnih i pouzdanih analitičkih metoda potrebno je provoditi zbog potencijalno štetnog utjecaja na zdravlje potrošača. …
Number of citations: 7 repozitorij.unizg.hr

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